1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Overview
Description
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic ligand . It is a tetrabenzylated derivative of cyclam . In its solid state, it behaves as a fluoride receptor .
Synthesis Analysis
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane can be synthesized through improved routes . The product is obtained by crystallization after the reaction mixture is alkalized .Molecular Structure Analysis
The molecular structure of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is C36H44N4 . It is structurally simple, symmetrical, and polyfunctional .Chemical Reactions Analysis
The four benzyl groups of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane provide strong adsorption capacity for polycyclic aromatic hydrocarbons (PAHs) due to their π–π stacking interaction .Physical And Chemical Properties Analysis
The boiling point of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is 639.2±50.0 C at 760 mmHg and its melting point is 140-142 C . It has a molecular weight of 532.77 .Scientific Research Applications
Synthesis and Characterization
Bifunctional Chelators for Imaging Agents : A study by Riss et al. (2012) details the synthesis of bifunctional chelators like 1,7-bis-(4-aminobenzyl)-1,4,7,10-tetraaza-cyclododecane-4,10-diacetic acid. These compounds are crucial for creating bivalent imaging agents in molecular imaging (Riss et al., 2012).
Chiral Cyclens : Kobayashi et al. (1994) investigated the structures of salts of chiral cyclens (1,4,7,10-tetraazacyclododecane), which are significant in stereoselective synthesis and applications (Kobayashi et al., 1994).
Metallosupramolecular Architectures : A study by Hawes et al. (2014) explored how cyclen-derived ligands can self-assemble into discrete and polymeric metallosupramolecular structures, demonstrating the versatility of these compounds in forming complex geometries (Hawes et al., 2014).
Catalysis and Chemical Reactions
RNA Cleavage and Transesterification : Chin and Morrow (1994) evaluated lanthanide complexes of cyclen derivatives for their ability to promote RNA cleavage and phosphate diester transesterification, highlighting the potential use in biochemical reactions and drug development (Chin & Morrow, 1994).
Hydrofunctionalization Catalysis : Schuhknecht et al. (2018) reported the use of ytterbium complexes supported by a macrocyclic ligand in olefin hydrofunctionalization catalysis, indicating potential applications in organic synthesis (Schuhknecht et al., 2018).
Biomedical Applications
MRI Contrast Agents : Baek et al. (2017) synthesized a macrocyclic Gd chelate based on a cyclododecane cage, demonstrating its efficacy as a hepatobiliary MRI contrast agent, which is crucial for liver cancer imaging (Baek et al., 2017).
DOTA-Peptide Conjugates : De Leon-Rodriguez and Kovács (2008) reviewed the synthesis and biomedical applications of DOTA (a derivative of cyclododecane) peptide conjugates in targeted imaging and therapeutic radiopharmaceuticals (De Leon-Rodriguez & Kovács, 2008).
Environmental Applications
- Extraction of Environmental Pollutants : Zou et al. (2013) developed a magnetic solid-phase extraction method using 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane modified nanoparticles for analyzing polycyclic aromatic hydrocarbons in environmental water samples (Zou et al., 2013).
Safety And Hazards
When handling 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The versatility of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane and its derivatives, such as DOTA, has driven research into the chemistry of these compounds and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents . This has significant implications for the field of diagnostic imaging .
properties
IUPAC Name |
1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOJKUWHCFFUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330261 | |
Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
CAS RN |
18084-64-5 | |
Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18084-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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